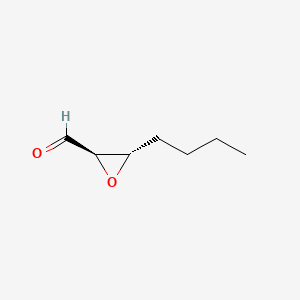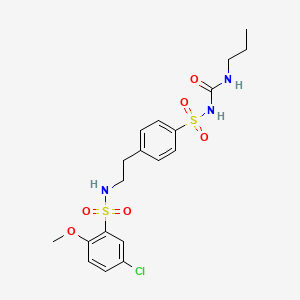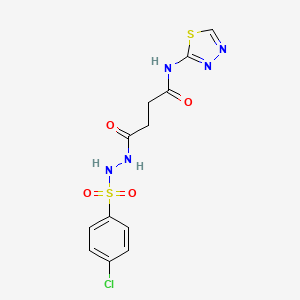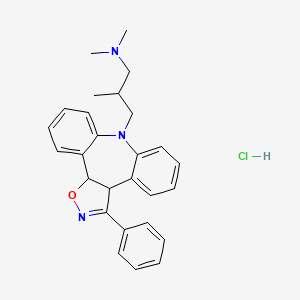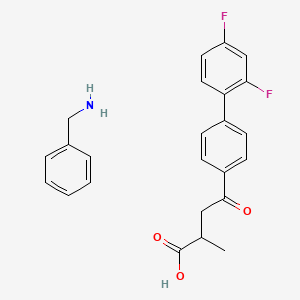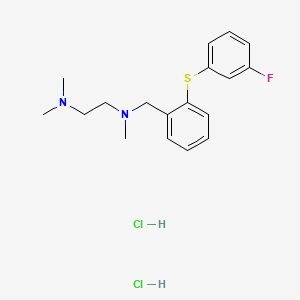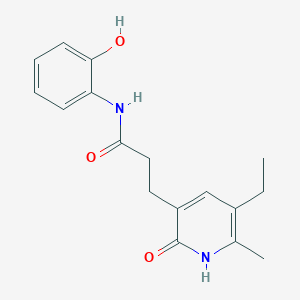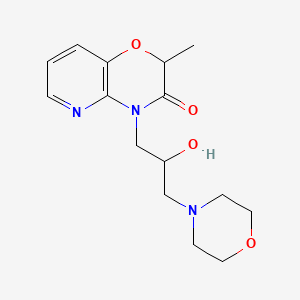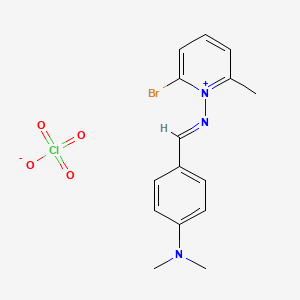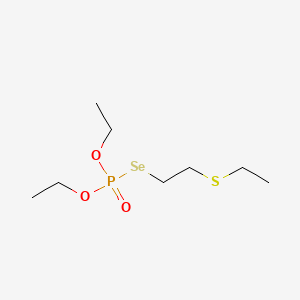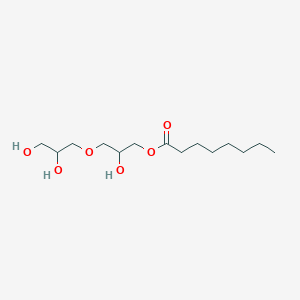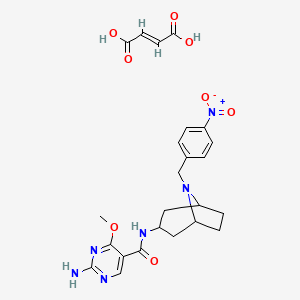
2-Amino-4-methoxy-N-(8-(p-nitrobenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methoxy-N-(8-(p-nitrobenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide maleate is a complex organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-N-(8-(p-nitrobenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide maleate typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, amino compounds, and nitrobenzyl intermediates. Common reaction conditions include:
Solvents: Dimethyl sulfoxide (DMSO), methanol, or ethanol.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are often carried out at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using batch or continuous flow reactors. Optimization of reaction conditions to maximize yield and purity is crucial. Techniques such as crystallization, distillation, and chromatography are used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amino or methoxy groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to a biological response. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methoxy-5-pyrimidinecarboxamide: Lacks the nitrobenzyl and nortropanyl groups.
N-(8-(p-nitrobenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide: Lacks the amino and methoxy groups.
Uniqueness
The unique combination of functional groups in 2-Amino-4-methoxy-N-(8-(p-nitrobenzyl)-3-beta-nortropanyl)-5-pyrimidinecarboxamide maleate gives it distinct chemical and biological properties
Propriétés
Numéro CAS |
84923-22-8 |
|---|---|
Formule moléculaire |
C24H28N6O8 |
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
2-amino-4-methoxy-N-[8-[(4-nitrophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrimidine-5-carboxamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H24N6O4.C4H4O4/c1-30-19-17(10-22-20(21)24-19)18(27)23-13-8-15-6-7-16(9-13)25(15)11-12-2-4-14(5-3-12)26(28)29;5-3(6)1-2-4(7)8/h2-5,10,13,15-16H,6-9,11H2,1H3,(H,23,27)(H2,21,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
JVYODYZPSDCIKO-WLHGVMLRSA-N |
SMILES isomérique |
COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=C(C=C4)[N+](=O)[O-])N.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
COC1=NC(=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=C(C=C4)[N+](=O)[O-])N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



